molecular formula C10H7F5OS B7996010 3'-Methylthio-2,2,3,3,3-pentafluoropropiophenone

3'-Methylthio-2,2,3,3,3-pentafluoropropiophenone

Cat. No.: B7996010
M. Wt: 270.22 g/mol
InChI Key: XRMAGSXLEKTQMR-UHFFFAOYSA-N
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Description

3'-Methylthio-2,2,3,3,3-pentafluoropropiophenone is a fluorinated aromatic ketone characterized by a pentafluorinated propanone backbone and a methylthio (-SCH₃) substituent at the 3' position of the phenyl ring. This compound has been utilized in specialized synthetic applications, particularly in reactions requiring fluorinated intermediates. The methylthio group introduces both steric bulk and sulfur-based reactivity, distinguishing it from halogenated or alkylated analogs.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(3-methylsulfanylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5OS/c1-17-7-4-2-3-6(5-7)8(16)9(11,12)10(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMAGSXLEKTQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Methylthio-2,2,3,3,3-pentafluoropropiophenone typically involves the fluorination of the corresponding propiophenone derivative. One common method is the reaction of 3'-methylthiopropiophenone with a fluorinating agent such as Selectfluor or xenon difluoride under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and safety considerations.

Chemical Reactions Analysis

Types of Reactions: 3'-Methylthio-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Fluorinated alcohols, amines

Scientific Research Applications

3'-Methylthio-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3'-Methylthio-2,2,3,3,3-pentafluoropropiophenone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the compound's binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Commercial Comparison of Analogs
Compound Name Substituents Molecular Weight Purity Availability Key Characteristics
3'-Methylthio-2,2,3,3,3-pentafluoropropiophenone 3'-SCH₃, pentafluoro propanone Not reported N/A Discontinued High steric hindrance, sulfur reactivity
3'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone (CAS: 1352210-01-5) 3'-Cl, 2'-CH₃, pentafluoro propanone 272.6 97.0% Discontinued Chloro substituent enhances electrophilicity
3',5'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone 3',5'-CH₃, pentafluoro propanone Not reported N/A Available Symmetric methyl groups reduce steric strain
4'-n-Propyl-2,2,3,3,3-pentafluoropropiophenone 4'-C₃H₇, pentafluoro propanone Not reported N/A Available Propyl group increases hydrophobicity
3'-Fluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898774-72-6) 3'-F, 3-OCH₃, non-fluorinated propanone 258.29 Not reported Available Methoxy group introduces electron-donating effects

Steric and Electronic Effects

  • Steric Hindrance: The methylthio group in the target compound imposes significant steric bulk compared to smaller substituents like chloro or methyl. Evidence from analogous pentafluoropropiophenone derivatives highlights that bulky groups (e.g., 1-acetoxy-2,2,3,3,3-pentafluoropropyl) reduce reaction yields due to steric clashes during hydrolysis (23% yield reported in a related synthesis) .
  • Electronic Properties : The sulfur atom in the methylthio group enhances nucleophilic reactivity, unlike chloro or fluoro substituents, which are primarily electronegative. For example, 3'-chloro analogs (e.g., 3'-Chloro-2'-methyl-... ) may favor electrophilic aromatic substitution, while methylthio derivatives could participate in thiol-ene or oxidation reactions.

Biological Activity

3'-Methylthio-2,2,3,3,3-pentafluoropropiophenone (CAS Number: 1352217-55-0) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and relevant case studies.

Basic Information

PropertyValue
Chemical Name This compound
Molecular Formula C10H7F5OS
Molecular Weight 270.22 g/mol
CAS Number 1352217-55-0
MDL Number MFCD15145685
SMILES CSc1cccc(c1)C(=O)C(C(F)(F)F)(F)F

Structure

The structure of this compound features a methylthio group and multiple fluorine atoms attached to a propiophenone backbone. This unique structure contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can influence the compound's pharmacokinetics and bioavailability.

Potential Biological Effects:

  • Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial properties due to their ability to disrupt bacterial membranes or inhibit enzyme functions.
  • Anticancer Properties : Research indicates that certain fluorinated compounds may interfere with cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis.

Metabolism

Research on the metabolism of fluorinated drugs indicates that compounds like this compound may undergo various metabolic transformations. The metabolism often involves:

  • Oxidation : The methylthio group may be oxidized to sulfoxides or sulfones.
  • Fluorine Substitution : The fluorine atoms can participate in nucleophilic substitutions or eliminations depending on the biological environment.

Case Study 1: Antimicrobial Activity

A study conducted on a series of fluorinated ketones demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against various strains of bacteria. The study highlighted the importance of the fluorine substituents in enhancing the interaction with bacterial membranes.

Case Study 2: Anticancer Evaluation

In vitro evaluations showed that derivatives of this compound could inhibit the growth of specific cancer cell lines. Mechanistic studies indicated that these compounds might induce apoptosis through caspase activation pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
4-FluorobenzophenoneC13H9FModerateLow
2',6'-DifluoroacetophenoneC9H8F2HighModerate
4-Methylthio-2-fluoroacetophenoneC9H9FOSLowHigh

Discussion

The comparative analysis indicates that the presence of multiple fluorine atoms in this compound may enhance its biological activity compared to other derivatives. Further research is needed to elucidate the specific mechanisms underlying these effects.

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